9H-Fluorene-2-carboxylic acid

Descripción general

Descripción

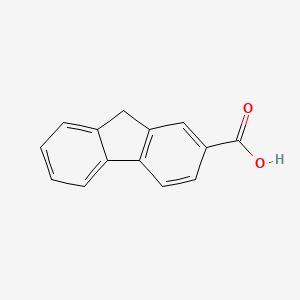

9H-Fluorene-2-carboxylic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group attached to the fluorene ring system. It is used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-carboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene using potassium permanganate in an alkaline medium. The reaction proceeds as follows: [ \text{C13H10} + \text{KMnO4} \rightarrow \text{C14H10O2} + \text{MnO2} + \text{KOH} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form fluorenone derivatives.

Reduction: The compound can be reduced to form fluorene derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Fluorene derivatives.

Substitution: Halogenated or nitrated fluorene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

9H-Fluorene-2-carboxylic acid has been investigated for its potential biological activities, particularly in the context of anticancer research. Compounds derived from this acid have shown promise as apoptosis inducers in various cancer cell lines. For instance:

- Apoptosis Induction : Research indicates that modifications at specific positions on the fluorene ring enhance the compound's ability to induce apoptosis in cancer cells. A notable study demonstrated that derivatives with substitutions at the 7-position exhibited effective concentrations (EC50) ranging from 0.15 to 0.29 µM against T47D and HCT116 cell lines.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to synthesize various derivatives through reactions such as:

- Esterification : The carboxylic acid group can react with alcohols to form esters, which are valuable intermediates in organic chemistry.

- Nitration and Functionalization : The compound can undergo nitration reactions, leading to derivatives with enhanced biological activity.

Material Science

Due to its unique structural features, this compound is also explored in material science applications:

- Polymer Chemistry : It can be utilized in the synthesis of polymers with specific optical and electronic properties. Fluorene-based polymers are known for their applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Study 1: Anticancer Activity

A study focusing on N-aryl-9-oxo-9H-fluorene derivatives highlighted the importance of structural modifications for enhancing anticancer properties. The introduction of nitro groups at specific positions significantly improved their efficacy as apoptosis inducers.

| Compound | EC50 (µM) | Activity Type | Cell Lines Tested |

|---|---|---|---|

| N-Aryl 9-Oxo-9H-Fluorene Derivative | 0.15 - 0.29 | Apoptosis Inducer | T47D, HCT116 |

Case Study 2: High-throughput Screening

High-throughput screening assays have identified several derivatives of this compound as potent apoptosis inducers. The introduction of substituents at the 7-position was particularly beneficial for enhancing biological activity, suggesting a strong structure–activity relationship (SAR) .

Mecanismo De Acción

The mechanism of action of 9H-Fluorene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, affecting their reactivity and stability.

Comparación Con Compuestos Similares

Fluorene: The parent compound, lacking the carboxylic acid group.

Fluorene-9-carboxylic acid: A similar compound with the carboxylic acid group at a different position.

Fluorenone: An oxidized derivative of fluorene.

Uniqueness: 9H-Fluorene-2-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which imparts distinct chemical properties and reactivity compared to other fluorene derivatives. This makes it valuable in specific chemical syntheses and industrial applications.

Actividad Biológica

9H-Fluorene-2-carboxylic acid (CAS Number: 348591) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₀O₂

- Molecular Weight : 226.23 g/mol

- Structure : The compound features a fluorene backbone with a carboxylic acid functional group at the 2-position.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. For instance, compounds derived from this scaffold have shown significant inhibitory effects against Hepatitis C Virus (HCV). A notable case involved a synthesized derivative that exhibited an effective concentration (EC50) of 36 pM against HCV genotype 1b, demonstrating a high selectivity index of over . This suggests that modifications to the fluorene structure can enhance antiviral potency.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study indicated that derivatives of this compound could act as tubulin inhibitors, which are crucial for cancer cell proliferation. The introduction of hydrophobic groups at specific positions on the fluorene ring was found to enhance binding affinity to tubulin, leading to increased antiproliferative activity in cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of this compound as a biological agent is closely linked to its structural modifications. The SAR analysis reveals that substituents on the fluorene core significantly influence biological activity. For example:

- Hydrophobic Substituents : Enhance binding to target proteins.

- Aromatic Amino Acid Residues : Improve antiviral activity due to increased lipophilicity and favorable interactions with viral proteins .

Case Study 1: Antiviral Efficacy

In a controlled study, various derivatives of this compound were synthesized and tested against HCV in vitro. The results indicated that compounds with specific amino acid modifications exhibited enhanced antiviral effects, with some achieving near-complete inhibition of viral replication at low concentrations .

Case Study 2: Anticancer Potential

Another research effort focused on the antiproliferative effects of modified fluorene derivatives on glioblastoma cell lines. The study utilized MTT assays to evaluate cell viability and demonstrated that certain derivatives significantly reduced cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .

Data Tables

| Compound | Activity Type | EC50 (pM) | Selectivity Index |

|---|---|---|---|

| Compound A | Antiviral (HCV GT 1b) | 36 | >2.78 × 10^6 |

| Compound B | Antitumor (Glioblastoma) | N/A | N/A |

| Compound C | Antiviral (HCV GT 3a) | 1.2 nM | N/A |

Análisis De Reacciones Químicas

Esterification and Saponification

The carboxylic acid group undergoes esterification with alcohols or alkylation agents. For example, reaction with dialkyl carbonates (e.g., diethyl carbonate) in the presence of alkali hydrides (e.g., NaH or KH) forms the corresponding ester (Scheme 1 ). This reaction is critical in synthesizing intermediates for pharmaceuticals and polymers .

Example Reaction:

Table 1: Esterification Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Diethyl carbonate | Aromatic solvent | 40–80 | 80.7 | |

| Dimethyl carbonate | Diethyl ether | 60 | 75.2 |

Saponification of the ester back to the carboxylic acid is achieved using aqueous acids (e.g., HCl) or bases (e.g., NaOH) .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding 9H-fluorene derivatives. This reaction is pivotal in synthesizing polycyclic aromatic hydrocarbons (PAHs) for material science applications .

Mechanism:

-

Protonation of the carboxylate oxygen.

-

Elimination of CO₂ to form a fluorenyl anion.

Example Conditions:

Oxidation

The fluorene backbone undergoes oxidation at the 9-position to form 9-fluorenone-2-carboxylic acid. This reaction is catalyzed by strong oxidizing agents like KMnO₄ or CrO₃ .

Table 2: Oxidation Reactions

| Oxidizing Agent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂O | 9-Fluorenone-2-carboxylic acid | 65 | |

| CrO₃ in H₂SO₄ | Acetic acid | 9-Fluorenone-2-carboxylic acid | 72 |

Structural Confirmation:

-

IR: Loss of C=O stretch at 1680 cm⁻¹ (carboxylic acid) and appearance of ketone C=O at 1720 cm⁻¹ .

-

NMR: Disappearance of the 9-H fluorene proton (δ 4.3 ppm) and new ketone carbon signal (δ 195 ppm) .

Nucleophilic Substitution

The carboxylic acid group directs electrophilic aromatic substitution (EAS) to the 7-position due to meta-directing effects. Halogenation and nitration are common .

Example Reaction:

Table 3: Substitution Reactions

| Reaction Type | Reagent | Position | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 7 | 68 | |

| Bromination | Br₂/FeBr₃ | 7 | 60 |

Multicomponent Reactions (MCRs)

9H-Fluorene-2-carboxylic acid participates in Ugi and Passerini reactions due to its bifunctional nature (acid and potential amine derivatives) .

Example Ugi Reaction:

Key Findings:

-

Products show enhanced fluorescence properties for OLED applications .

-

Reaction efficiency depends on steric hindrance from the fluorene backbone.

Biological Activity Modifications

Derivatives like 7-acetyl-9H-fluorene-2-carboxylic acid exhibit anti-cancer properties by inhibiting dihydrofolate reductase (DHFR). Modifications at the 7-position (e.g., nitro or acetyl groups) enhance binding affinity.

Table 4: Biological Activity Data

| Derivative | IC₅₀ (μM) | Target Enzyme | Source |

|---|---|---|---|

| 7-Acetyl-9H-fluorene-2-carboxylic acid | 0.15 | DHFR | |

| 7-Nitro-9H-fluorene-2-carboxylic acid | 0.29 | DHFR |

Mechanistic Insights

Propiedades

IUPAC Name |

9H-fluorene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDFEWDKNJSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324916 | |

| Record name | 9H-Fluorene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-40-6 | |

| Record name | Fluorene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9H-Fluorene-2-carboxylic acid interact with aromatase, and what are the potential downstream effects?

A1: The research employed molecular docking simulations using AutoDock Vina engine []. The results suggest that this compound exhibits favorable binding affinity to the aromatase enzyme, comparable to other identified compounds like Isoquercetin and Quercetin. The study specifically highlights strong binding affinity (-8.4kcal/mol) and a low estimated Ki value (0.6 µM) []. While the exact mechanism wasn't elucidated in this computational study, binding to aromatase could potentially inhibit its activity. Since aromatase is a key enzyme in estrogen biosynthesis, inhibiting it could lead to decreased estrogen levels, a desired outcome in treating certain types of breast cancer [].

Q2: How do specific mutations in the aromatase enzyme affect the binding of this compound?

A2: The research investigated the impact of clinically relevant single nucleotide polymorphisms (SNPs) on the binding of this compound to aromatase []. The study focused on three specific SNPs: rs700519, rs78310315, and rs56658716. Interestingly, the computational analysis predicted that these SNPs, even when classified as deleterious, did not significantly disrupt the molecular interactions between this compound and the aromatase enzyme []. This finding suggests that this compound might retain its inhibitory potential even in the presence of these specific mutations, potentially broadening its applicability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.